3-(2,3,4-Trifluorophenyl)-2-propyne-1-ol

Description

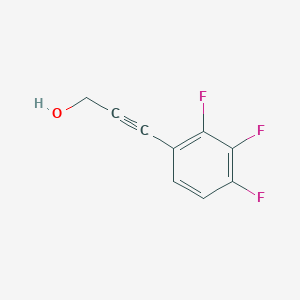

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F3O |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

3-(2,3,4-trifluorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H5F3O/c10-7-4-3-6(2-1-5-13)8(11)9(7)12/h3-4,13H,5H2 |

InChI Key |

GLOMILWIUYRPTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#CCO)F)F)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 2,3,4 Trifluorophenyl 2 Propyne 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group in 3-(2,3,4-trifluorophenyl)-2-propyne-1-ol is a primary alcohol, and it undergoes typical reactions such as esterification and etherification. Its proximity to the electron-withdrawing trifluorophenyl group can influence the acidity of the hydroxyl proton and the reactivity of the carbinol carbon.

Esterification and Etherification

Esterification: The conversion of this compound to its corresponding ester can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. While specific studies on the esterification of this compound are not extensively documented, the general principles of esterification of primary alcohols are applicable. The reaction conditions can be tailored based on the reactivity of the acylating agent.

Etherification: The formation of an ether from this compound can be accomplished via methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing effect of the trifluorophenyl group increases the acidity of the hydroxyl proton, facilitating the formation of the alkoxide.

| Reaction | Reagents and Conditions | Product | Notes |

| Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄), Heat | 3-(2,3,4-Trifluorophenyl)-2-propynyl acetate | Fischer esterification conditions. |

| Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine), 0 °C to RT | 3-(2,3,4-Trifluorophenyl)-2-propynyl acetate | Generally high-yielding. | |

| Etherification | 1. Strong Base (e.g., NaH), Anhydrous Solvent (e.g., THF) 2. Alkyl Halide (e.g., CH₃I) | 1-Methoxy-3-(2,3,4-trifluorophenyl)propyne | Williamson ether synthesis. |

Interconversion between Alcohols, Aldehydes, and Ketones

The primary alcohol in this compound can be oxidized to the corresponding aldehyde, 3-(2,3,4-trifluorophenyl)-2-propynal. This transformation is a key step in the synthesis of various organic molecules. Common oxidizing agents for this purpose include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Conversely, the corresponding aldehyde can be reduced back to the primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Reagents and Conditions | Product |

| Oxidation | MnO₂, CH₂Cl₂, RT | 3-(2,3,4-Trifluorophenyl)-2-propynal |

| PCC, CH₂Cl₂, RT | 3-(2,3,4-Trifluorophenyl)-2-propynal | |

| Reduction | NaBH₄, MeOH, 0 °C | This compound |

Propargylic Rearrangements and Cascade Reactions (e.g., Meyer-Schuster)

Propargyl alcohols, including this compound, are known to undergo rearrangement reactions under acidic or metal-catalyzed conditions. The most notable of these is the Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org In the case of a terminal propargyl alcohol like the title compound, the product would be an α,β-unsaturated aldehyde. wikipedia.org

The reaction is catalyzed by various acids, including Brønsted and Lewis acids, as well as transition metal complexes. wikipedia.org The presence of the electron-withdrawing trifluorophenyl group can influence the stability of the carbocation intermediate formed during the reaction, potentially affecting the reaction rate and selectivity.

Direct Transformations to Allenes

The direct conversion of propargylic alcohols to allenes is a valuable transformation in organic synthesis. Several methods have been developed for this purpose, often involving the use of specific reagents that promote a organicreactions.orgnih.gov- or nih.govnih.gov-sigmatropic rearrangement. One such method is the Myers allene (B1206475) synthesis, which proceeds through an arenesulfonylhydrazine intermediate. wikipedia.org While specific examples for this compound are scarce, the general methodology is applicable to a wide range of propargyl alcohols.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of high electron density and is susceptible to electrophilic addition reactions. The trifluorophenyl group's electron-withdrawing nature can decrease the nucleophilicity of the alkyne, potentially requiring more forcing conditions for some reactions.

Addition Reactions (e.g., Hydrofluorination, Hydration)

Hydrofluorination: The addition of hydrogen fluoride (B91410) (HF) across the triple bond can lead to the formation of vinyl fluorides. The regioselectivity of this addition is influenced by both electronic and steric factors. The reaction can be catalyzed by various reagents, and the stereochemical outcome (syn- or anti-addition) can often be controlled by the choice of catalyst and reaction conditions.

Hydration: The acid-catalyzed addition of water to the alkyne moiety follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. For a terminal alkyne like this compound, this would initially form an enol, which would then tautomerize to the more stable ketone. The product of this reaction would be 1-(2,3,4-trifluorophenyl)propan-2-one.

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Hydrofluorination | HF source (e.g., Olah's reagent), Solvent | Vinyl fluorides | Regio- and stereoselectivity depend on the specific reagents and conditions. |

| Hydration | H₂SO₄, H₂O, HgSO₄ (catalyst) | 1-(2,3,4-Trifluorophenyl)propan-2-one | Follows Markovnikov's rule. |

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of the alkyne moiety in this compound in such reactions is expected to be influenced by the electron-deficient nature of the trifluorophenyl group.

[2+2] Cycloaddition: While specific examples involving this compound are not extensively documented, the principles of [2+2] cycloaddition can be applied. In photocatalytic [2+2] cycloadditions, electron-deficient styrenes have been shown to form cyclobutane (B1203170) products. nih.gov By analogy, the electron-deficient nature of the aryl group in this compound could facilitate its participation in similar photochemical cycloadditions with suitable alkenes. Furthermore, Lewis acid-catalyzed [2+2] cycloadditions between ynamides and propargyl silyl (B83357) ethers have been reported to yield alkylidenecyclobutenones, suggesting that the propargyl alcohol derivative could potentially undergo similar transformations. rsc.org

[3+2] Cycloaddition: The [3+2] cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings. The electron-deficient alkyne in this compound would be a good candidate for reactions with 1,3-dipoles. For instance, in the synthesis of spirocyclic scaffolds for fragment-based drug discovery, electron-deficient alkenes have been utilized in [3+2] cycloadditions. researchgate.net It is plausible that this compound could react with dipoles such as azides or nitrile oxides to form triazoles or isoxazoles, respectively. The regioselectivity of such reactions would be governed by the electronic and steric effects of the substituents on both the alkyne and the dipole.

The table below illustrates the types of products that could be expected from the cycloaddition reactions of a generic electron-deficient aryl propargyl alcohol.

| Reaction Type | Reactant | Potential Product |

| [2+2] Cycloaddition | Alkene | Cyclobutene derivative |

| [3+2] Cycloaddition | Azide | Triazole derivative |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole derivative |

Metal-Catalyzed Functionalizations (e.g., Carbometalation, Hydroboration, Hydroarylation)

Metal catalysts offer a wide range of possibilities for the selective functionalization of the alkyne bond in this compound.

Carbometalation: The addition of an organometallic reagent across the carbon-carbon triple bond, or carbometalation, is a fundamental transformation. In the context of propargyl alcohols, regioselective anti-silyllithiation has been demonstrated, where the silyllithium reagent adds in an anti-fashion across the triple bond of propargylic alkoxides. chemrxiv.orgresearchgate.net This suggests that this compound could undergo similar regioselective additions, with the alkoxide directing the addition of the organometallic reagent.

Hydroboration: The hydroboration of propargyl alcohols is a well-established method for the synthesis of functionalized allylic alcohols. Both terminal and internal propargyl alcohols can undergo hydroboration with high regio- and stereoselectivity. organic-chemistry.org For instance, a lithium tert-butoxide-promoted, transition-metal-free hydroboration of propargyl alcohols provides β-Bpin-substituted (E)-allylic alcohols. organic-chemistry.org Ruthenium-catalyzed trans-hydroboration of propargyl alcohol derivatives has also been reported. nih.govresearchgate.net The electron-withdrawing trifluorophenyl group in this compound would likely influence the regioselectivity of the hydroboration, favoring the placement of the boron atom at the carbon atom distal to the aryl group due to electronic effects.

Hydroarylation: The addition of a C-H bond of an arene across the alkyne, known as hydroarylation, is a powerful C-C bond-forming reaction. Palladium-catalyzed exclusive 5-exo-dig hydroarylation has been observed for o-alkynyl biaryls bearing electron-deficient aryl rings. nih.gov This indicates that the electron-deficient nature of the trifluorophenyl group in the target molecule could facilitate intramolecular or intermolecular hydroarylation reactions. Gold-catalyzed hydroarylation of N-aryl alkynamides to synthesize 2-quinolinones has also been reported, providing another potential reaction pathway for derivatives of this compound. nih.gov

The following table summarizes the expected outcomes of metal-catalyzed functionalizations on a generalized electron-deficient aryl propargyl alcohol.

| Reaction Type | Catalyst/Reagent | Expected Product | Regioselectivity |

| Carbometalation | Silyllithium | β-silyl allylic alcohol | anti-addition |

| Hydroboration | (Bpin)₂ / LiOtBu | β-Borylated (E)-allylic alcohol | Boron at β-position |

| Hydroarylation | Palladium catalyst | Aryl-substituted alkene | Dependent on reaction type |

Transformations Involving Both Functional Groups (Synergistic Reactivity)

The presence of both an alkyne and a hydroxyl group in this compound allows for synergistic reactivity, where both functional groups participate in the transformation, often leading to complex molecular architectures through chemo- and regioselective reactions and intramolecular cyclizations.

The dual functionality of this compound can be exploited to achieve high levels of chemo- and regioselectivity. For instance, in the regioselective dihalohydration of propargylic alcohols, a gold catalyst can direct the conversion to α,α-diiodo-β-hydroxyketones, while a non-catalyzed reaction with trichloroisocyanuric acid yields α,α-dichloro-β-hydroxyketones. nih.gov The hydroxyl group plays a crucial role in these transformations. Similarly, the strategic use of β-OH elimination in rhodium-catalyzed arylations of propargylic alcohols with arylboronic acids allows for the synthesis of functionalized alkenes. acs.orgacs.org The electronic nature of the aryl group can significantly influence the outcome of these reactions.

The proximate alkyne and alcohol groups are perfectly poised for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. Gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols is an efficient method for the synthesis of furans. organic-chemistry.org This suggests that under acidic or metal-catalyzed conditions, this compound could undergo cyclization to form a furan (B31954) derivative.

Furthermore, studies on the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates have shown that these systems can undergo base-promoted cyclization to form benz[f]isoindoline derivatives. researchgate.netrsc.orgrawdatalibrary.netnih.gov This proceeds via the formation of an allenic intermediate followed by an intramolecular Diels-Alder reaction. While the starting material in these studies is an amide, it provides a strong indication that the propargylic system, activated by an electron-deficient aryl group, is prone to cyclization. The hydroxyl group in this compound, or a derivative thereof, could similarly participate in intramolecular nucleophilic attack on the alkyne or a downstream intermediate to form cyclic ethers or other heterocyclic structures. Transition metal-catalyzed intramolecular cyclizations of propargyl alcohols are also known to produce highly substituted five-membered oxygen heterocycles. crossref.org

The table below provides examples of potential intramolecular cyclization products from a generic electron-deficient aryl propargyl alcohol.

| Reaction Type | Catalyst/Conditions | Potential Product |

| Dehydrative Cyclization | Gold catalyst | Furan derivative |

| Base-promoted Cyclization | Base, heat | Cyclic ether or other heterocycle |

| Transition Metal-Catalyzed Cyclization | Transition metal catalyst | Substituted oxygen heterocycle |

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 3 2,3,4 Trifluorophenyl 2 Propyne 1 Ol

Accessing Novel Fluorinated Propargyl Derivatives

The primary alcohol of 3-(2,3,4-Trifluorophenyl)-2-propyne-1-ol is a prime site for functionalization. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functional groups, thereby accessing a wide range of novel fluorinated propargyl derivatives.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions to form corresponding esters. chemguide.co.ukvnaya.comsparkl.me Similarly, etherification reactions, such as the Williamson ether synthesis or acid-catalyzed etherification with other alcohols, can yield a diverse set of propargyl ethers. acs.orgorganic-chemistry.orgorganic-chemistry.org These reactions modify the polarity and steric profile of the molecule.

Oxidation: The primary alcohol can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. khanacademy.orglibretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are expected to produce 3-(2,3,4-Trifluorophenyl)-2-propynal. libretexts.org In contrast, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would likely lead to the formation of 3-(2,3,4-Trifluorophenyl)-2-propynoic acid. researchgate.netrsc.org These carbonyl derivatives serve as valuable intermediates for further C-C bond-forming reactions.

Table 1: Potential Propargyl Derivatives via Hydroxyl Group Modification

| Derivative Class | Reagent Example | Catalyst/Conditions | Potential Product |

|---|---|---|---|

| Ester | Acetic Anhydride | Pyridine (B92270), DMAP | 3-(2,3,4-Trifluorophenyl)prop-2-yn-1-yl acetate |

| Ether | Methyl Iodide | NaH, THF | 1-(3-(Methoxyprop-1-yn-1-yl))-2,3,4-trifluorobenzene |

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 3-(2,3,4-Trifluorophenyl)prop-2-ynal |

Introduction of Heteroatoms Adjacent to the Propargyl System

Introducing heteroatoms such as nitrogen or sulfur adjacent to the propargylic system can significantly alter the biological and material properties of the parent compound. These functionalizations typically proceed via activation of the hydroxyl group, converting it into a better leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution.

Synthesis of Propargyl Amines: The hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide, which can then be displaced by ammonia (B1221849) or primary/secondary amines to yield the corresponding propargyl amines. acs.orgmdpi.com This classic approach provides access to a wide array of nitrogen-containing derivatives.

Synthesis of Propargyl Thioethers: Similarly, propargyl thioethers can be synthesized by reacting the activated alcohol with various thiols. acs.org Brønsted or Lewis acid-catalyzed direct substitution of the propargylic alcohol with thiols has also been reported as an efficient method. acs.org

Table 2: Potential Heteroatom-Containing Propargyl Derivatives

| Derivative Class | Activation Reagent | Nucleophile | Potential Product |

|---|---|---|---|

| Primary Amine | p-Toluenesulfonyl chloride | Ammonia (NH₃) | 3-(2,3,4-Trifluorophenyl)prop-2-yn-1-amine |

| Secondary Amine | Methanesulfonyl chloride | Methylamine (CH₃NH₂) | N-Methyl-3-(2,3,4-Trifluorophenyl)prop-2-yn-1-amine |

Post-Synthetic Modification of the Trifluorophenyl Moiety

The electron-deficient nature of the trifluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful strategy for late-stage functionalization. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces one of the fluorine atoms on the aromatic ring.

Regioselectivity of SNAr: The regioselectivity of the SNAr reaction is governed by the ability of the substituents to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org For a 1,2,3-trifluoro substitution pattern, the fluorine atom at the C4 position is the most likely to be displaced. This is because the negative charge of the intermediate can be effectively delocalized by the fluorine atoms at the C2 and C3 positions (ortho and meta to the point of attack, respectively). The presence of the electron-withdrawing alkyne group further activates the ring towards nucleophilic attack.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines, allowing for the introduction of a wide range of functional groups onto the aromatic core. beilstein-journals.org

Table 3: Potential Derivatives via Modification of the Trifluorophenyl Moiety

| Nucleophile | Reagent Example | Conditions | Potential Product |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | Methanol, heat | 3-(2,3-Difluoro-4-methoxyphenyl)-2-propyne-1-ol |

| Sulfur | Sodium Thiophenoxide (NaSPh) | DMF, heat | 3-(2,3-Difluoro-4-(phenylthio)phenyl)-2-propyne-1-ol |

Mechanistic Insights and Computational Studies on 3 2,3,4 Trifluorophenyl 2 Propyne 1 Ol Reactions

Elucidation of Reaction Pathways and Intermediates

Reactions involving aryl-substituted propargylic alcohols like 3-(2,3,4-Trifluorophenyl)-2-propyne-1-ol can proceed through several distinct pathways, largely dictated by the reaction conditions and the nature of the reacting partners. The hydroxyl group can be protonated or activated, turning it into a good leaving group and initiating substitution or elimination reactions.

Key reaction pathways for analogous propargylic alcohols include:

Propargylic Substitution: This is a fundamental transformation where the hydroxyl group is replaced by a nucleophile. researchgate.net The reaction often proceeds through the formation of a stabilized carbocationic intermediate, known as a propargyl cation. The presence of the phenyl ring provides resonance stabilization. The electron-withdrawing trifluorophenyl group in this compound would modulate the stability of this intermediate.

Meyer-Schuster Rearrangement: In the presence of an acid catalyst, secondary and tertiary propargylic alcohols can rearrange to form α,β-unsaturated carbonyl compounds. wikipedia.org This pathway involves the formation of an allene (B1206475) intermediate through a scribd.comresearchgate.net-hydroxyl shift, which subsequently tautomerizes to the more stable enone.

Addition Reactions: The carbon-carbon triple bond is susceptible to addition reactions. For instance, in the presence of certain catalysts, alcohols can add across the alkyne to form ketals or other adducts. osti.gov The regioselectivity of this addition is a critical aspect, often influenced by both steric and electronic factors.

The intermediates in these reactions are typically transient and highly reactive. Spectroscopic identification can be challenging, making computational studies essential for their characterization. Common intermediates include resonance-stabilized propargyl cations, allenes, and organometallic species when catalysts are involved. wikipedia.orgosti.gov

Role of Catalysis in Directing Selectivity and Reactivity

Catalysis is paramount in controlling the outcome of reactions involving this compound, enabling transformations that would otherwise be inefficient or unselective. Catalysts can influence both the rate of reaction (reactivity) and the specific product formed (selectivity).

Lewis and Brønsted Acids: Acid catalysts are commonly used to activate the hydroxyl group, facilitating its departure as a water molecule and promoting substitution or rearrangement reactions. nih.gov The choice of acid can influence the reaction pathway; for example, strong acids might favor rearrangement, while milder Lewis acids could promote selective substitution.

Transition Metal Catalysis: A wide array of transition metals, including palladium, rhodium, gold, and mercury, are effective catalysts for transformations of propargylic alcohols and related alkynes. osti.govnih.gov

Palladium/Copper: The classic Sonogashira coupling, which forms carbon-carbon bonds between sp² and sp carbons, exemplifies the power of Pd/Cu catalysis in alkyne chemistry. researchgate.netmdpi.com

Rhodium: Chiral rhodium(II) catalysts have been used for asymmetric cyclopropenation reactions of alkynes, demonstrating high efficiency and enantioselectivity. nih.gov

Mercury: Catalytic systems like HgO-BF₃ have been shown to facilitate the reaction of 3-phenyl-2-propyn-1-ol (B127171) with alcohols, leading to the formation of cyclic ketals and other linear products through an intermediate organomercury compound. osti.gov

The catalyst directs selectivity by forming specific intermediates. For example, a metal catalyst might coordinate to the alkyne, activating it for nucleophilic attack at a specific carbon atom (regioselectivity) or from a specific face of the molecule (stereoselectivity).

| Catalyst Type | Role in Propargylic Alcohol Reactions | Potential Outcome for this compound |

| Lewis/Brønsted Acids | Activates the -OH group, promoting its elimination as H₂O. | Formation of a propargyl cation, leading to substitution or Meyer-Schuster rearrangement. |

| Palladium (Pd) | Facilitates cross-coupling reactions (e.g., Sonogashira) and C-H functionalization. | Coupling with aryl halides or other partners at the terminal alkyne position. |

| Rhodium (Rh) | Catalyzes carbene transfer for cyclopropenation and can mediate alkyne-to-vinylidene isomerization. nih.govrsc.org | Synthesis of trifluoromethyl-substituted cyclopropenes. |

| Mercury (Hg) | Promotes addition of nucleophiles (e.g., alcohols) across the alkyne triple bond. osti.gov | Formation of acetals or enol ethers. |

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. mdpi.com By solving quantum mechanical equations, DFT allows for the precise calculation of molecular structures, energies, and electronic properties. scribd.commdpi.com

For reactions of this compound, DFT can provide critical insights:

Reaction Pathway Mapping: DFT can be used to calculate the energies of reactants, products, intermediates, and, most importantly, transition states. This allows researchers to map out the entire potential energy surface of a reaction, identifying the most energetically favorable pathway. mdpi.com

Analysis of Electronic Effects: The trifluorophenyl group is strongly electron-withdrawing. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges. This helps explain how the substituent influences the reactivity of the nearby alkyne and alcohol functional groups. The presence of fluorine atoms can significantly alter the electrophilicity and nucleophilicity of different sites within the molecule. researchgate.netmdpi.com

Predicting Selectivity: DFT can be used to compare the activation energies of different possible reaction channels (e.g., ortho vs. meta substitution or endo vs. exo addition). The pathway with the lowest activation energy is predicted to be the major product, thus explaining the observed regioselectivity and stereoselectivity. researchgate.netnih.gov For example, Fukui functions can be calculated to predict the most reactive sites for nucleophilic or electrophilic attack. mdpi.com

Molecular modeling, which encompasses DFT, allows for the visualization of molecular orbitals (like the HOMO and LUMO), providing a deeper understanding of the interactions that govern the chemical reactivity. mdpi.com

Kinetic and Thermodynamic Considerations in Complex Transformations

Many reactions of propargylic systems can lead to multiple products, and the distribution of these products is often governed by a competition between kinetic and thermodynamic control. mdpi.comresearchgate.net

Kinetic Control: The kinetically controlled product is the one that is formed the fastest. Its formation proceeds through the transition state with the lowest activation energy. Kinetic control is typically favored at lower temperatures and shorter reaction times, where there is insufficient energy to overcome higher activation barriers or to allow the initial product to revert to reactants and form a more stable product. researchgate.net

Thermodynamic Control: The thermodynamically controlled product is the most stable product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, or the presence of a catalyst that facilitates reversible reactions. mdpi.comresearchgate.net Under these conditions, even if the less stable kinetic product forms first, it can revert and eventually form the more stable thermodynamic product.

In the context of this compound, a reaction such as an acid-catalyzed rearrangement could potentially yield a mixture of products. For instance, an allenic intermediate (kinetic product) might form rapidly but could then isomerize to a more stable conjugated enone (thermodynamic product). Manipulating the reaction conditions is therefore a key strategy for selectively synthesizing a desired isomer.

| Control Type | Favored Conditions | Product Characteristic | Relevance to this compound |

| Kinetic | Low temperature, short reaction time, strong/non-reversible reagents. | Formed fastest (lowest activation energy). May be less stable. | Could lead to the isolation of unstable intermediates like allenes or specific regioisomers in addition reactions. |

| Thermodynamic | High temperature, long reaction time, reversible conditions. | Most stable product (lowest Gibbs free energy). | Would favor the formation of the most stable isomer, such as a conjugated α,β-unsaturated ketone over an allenic alcohol. |

Applications of 3 2,3,4 Trifluorophenyl 2 Propyne 1 Ol As a Versatile Synthetic Building Block

Precursor for Advanced Fluorinated Organic Compounds

The trifluorophenyl group in 3-(2,3,4-Trifluorophenyl)-2-propyne-1-ol makes it an excellent precursor for a wide range of advanced fluorinated organic compounds. The presence of multiple fluorine atoms can significantly influence the physicochemical properties of the resulting molecules.

Key Contributions as a Precursor:

Enhanced Lipophilicity: The trifluorophenyl moiety can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this group more resistant to metabolic degradation, thereby prolonging their biological activity.

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluorophenyl group can alter the acidity, basicity, and reactivity of adjacent functional groups.

The propargyl alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be replaced by other functionalities, providing a multitude of pathways to more complex fluorinated structures.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | MnO₂, CH₂Cl₂ | 3-(2,3,4-Trifluorophenyl)-2-propynal | Intermediate for further synthesis |

| This compound | PCC, CH₂Cl₂ | 3-(2,3,4-Trifluorophenyl)-2-propynoic acid | Building block for pharmaceuticals |

| This compound | PBr₃, Et₂O | 1-Bromo-3-(2,3,4-trifluorophenyl)propyne | Intermediate for coupling reactions |

Synthesis of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring. This compound is an ideal starting material for the synthesis of various fluorinated heterocyclic systems, such as pyrazoles, isoxazoles, and pyridines.

Synthesis of Pyrazoles:

The reaction of propargyl alcohols with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. organic-chemistry.orgmdpi.comnih.gov In this context, this compound can react with hydrazine or substituted hydrazines to yield trifluorophenyl-substituted pyrazoles. These compounds are of significant interest due to the prevalence of the pyrazole (B372694) motif in pharmaceuticals. researchgate.net

Synthesis of Isoxazoles:

Similarly, the [3+2] cycloaddition reaction of the alkyne moiety with nitrile oxides, generated in situ from oximes, can lead to the formation of isoxazoles. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgijpcbs.com This approach provides access to 3-(2,3,4-trifluorophenyl)-substituted isoxazoles, another important class of bioactive heterocycles.

Synthesis of Pyridines:

The construction of the pyridine (B92270) ring can be achieved through various methods, including multicomponent reactions where the alkyne functionality of this compound can participate in the cyclization process. organic-chemistry.orgnih.govorgchemres.org The resulting trifluorophenyl-substituted pyridines are valuable scaffolds in drug discovery.

Table 2: Representative Heterocycle Syntheses

| Heterocycle | Reagents and Conditions | Product Structure |

| Pyrazole | Hydrazine hydrate, EtOH, reflux | 3-(2,3,4-Trifluorophenyl)-1H-pyrazol-5-yl)methanol |

| Isoxazole | Hydroxylamine hydrochloride, base | (3-(2,3,4-Trifluorophenyl)isoxazol-5-yl)methanol |

| Pyridine | β-enaminone, catalyst, heat | Substituted 2-(2,3,4-Trifluorophenyl)pyridine derivative |

Role in the Construction of Complex Molecular Architectures (e.g., natural product analogs, specialized reagents)

The dual functionality of the alkyne and alcohol groups in this compound allows for its use in the construction of intricate molecular architectures, including analogs of natural products and specialized reagents.

Multicomponent Reactions:

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for building molecular complexity. nih.govdntb.gov.uanih.govmdpi.comwindows.net The terminal alkyne of this compound can readily participate in various MCRs, leading to the rapid assembly of complex structures containing the trifluorophenyl moiety.

Tandem Reactions:

The reactivity of the propargyl alcohol allows for the initiation of tandem or cascade reactions. For example, a Prins-type cyclization could be initiated, followed by subsequent reactions to build up complex polycyclic systems. beilstein-journals.orgnih.govnih.govbeilstein-archives.org

Sonogashira Coupling:

The terminal alkyne is a prime substrate for Sonogashira coupling reactions, a robust method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. organic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This allows for the straightforward introduction of the 3-(2,3,4-trifluorophenyl)propynol unit into a wide variety of aromatic and vinylic systems, facilitating the synthesis of complex molecules.

Development of Novel Reagents and Ligands

The unique electronic and steric properties of the 2,3,4-trifluorophenyl group, combined with the versatile chemistry of the propargyl alcohol, make this compound an attractive starting material for the development of novel reagents and ligands for catalysis.

The hydroxyl group can be derivatized to introduce phosphine (B1218219), amine, or other coordinating groups, while the trifluorophenyl moiety can be used to tune the electronic properties and stability of the resulting ligand. Such ligands could find applications in various transition-metal-catalyzed reactions, potentially offering improved reactivity, selectivity, or catalyst longevity. The development of new fluorinated ligands is an active area of research, and building blocks like this compound are crucial for advancing this field.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Greener Synthetic Routes for Fluorinated Propargyl Alcohols

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. chemistryjournals.net Traditional syntheses of complex organic molecules often rely on hazardous reagents, volatile organic solvents, and energy-intensive procedures, leading to significant waste generation. chemistryjournals.net For instance, the pharmaceutical industry has historically generated 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net Future efforts for synthesizing fluorinated propargyl alcohols will prioritize sustainability.

Key strategies for greener synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. nih.govescholarship.org This reduces waste at the source.

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste and often enable milder reaction conditions. chemistryjournals.net Biocatalysis, using enzymes, is a particularly promising area, offering high specificity and operation under ambient conditions. chemistryjournals.net

A greener synthetic route for an HIV protease inhibitor intermediate, for example, was developed that significantly reduced waste and improved atom economy through a catalytic process. tudelft.nl Similar approaches can be envisioned for 3-(2,3,4-Trifluorophenyl)-2-propyne-1-ol, focusing on catalytic C-C bond formations and fluorination steps that adhere to green chemistry principles. organic-chemistry.orgacsgcipr.org

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to the modern synthesis and functionalization of propargyl alcohols. While significant progress has been made, the search for more efficient, selective, and versatile catalysts continues.

Gold Catalysis: Gold catalysts have emerged as particularly effective for transformations involving alkynes due to their strong π-acidic character. researchgate.net Research has shown that gold complexes can catalyze the hydrofluorination of propargyl alcohols, where the hydroxyl group assists in the reaction via hydrogen bonding. researchgate.netrsc.orgnih.gov This provides a direct route to valuable 3-fluoroallyl alcohols. rsc.org Future work will likely focus on developing more robust and recyclable gold catalysts, potentially in ionic liquids to enhance sustainability. mdpi.com

Other Transition Metals: Besides gold, other transition metals like palladium, ruthenium, and copper are crucial for various transformations. nih.govsigmaaldrich.comresearchgate.net For instance, copper-catalyzed reactions are used for oxidative trifluoromethylation of alkynes to produce α-trifluoromethyl ketones. organic-chemistry.orgorganic-chemistry.org The development of novel ligand systems for these metals can tune their reactivity and selectivity, enabling new synthetic pathways for fluorinated propargyl alcohols and their derivatives.

Organocatalysis: Organocatalysis offers a metal-free alternative, reducing concerns about metal contamination in final products, which is particularly important for pharmaceutical applications. mdpi.comresearchgate.net Chiral organocatalysts have been successfully used for the enantioselective fluorination of various substrates. mdpi.com Future research will likely explore the use of organocatalysts for the asymmetric synthesis of chiral fluorinated propargyl alcohols, providing access to enantiomerically pure building blocks.

| Catalytic System | Transformation | Advantages |

| Gold (Au) | Hydrofluorination of alkynes researchgate.netrsc.org | High efficiency, mild conditions, hydroxyl-group assistance. nih.gov |

| Palladium (Pd) | Cross-coupling reactions | Versatile for C-C bond formation. |

| Ruthenium (Ru) | Meyer-Schuster rearrangement nih.gov | Atom-economical route to α,β-unsaturated compounds. escholarship.org |

| Copper (Cu) | Oxidative trifluoromethylation organic-chemistry.orgorganic-chemistry.org | Access to α-trifluoromethyl ketones. organic-chemistry.org |

| Organocatalysts | Asymmetric fluorination mdpi.com | Metal-free, enables enantioselective synthesis. |

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.govijprajournal.com For reactions involving hazardous reagents or highly exothermic processes, often encountered in fluorination chemistry, flow reactors provide a safer operating environment by minimizing the volume of reactive intermediates at any given time. researchgate.netvapourtec.com

The synthesis of propargyl alcohols has been successfully adapted to micro-reactor technology. nih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a more sustainable manufacturing process. ijprajournal.comrsc.org For example, a flow synthesis was shown to increase the conversion of an aldol (B89426) reaction from 24 hours in batch to just 20 minutes in flow. nih.gov

Theoretical Predictions and Machine Learning Applications in Reaction Design and Discovery

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research.

Theoretical Predictions: Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the factors controlling selectivity. mdpi.com For propargyl alcohol rearrangements and transformations, DFT studies can elucidate the role of the catalyst and predict the most likely reaction pathways. mdpi.comchemrxiv.org These theoretical predictions can guide experimental design, saving time and resources by focusing on the most promising approaches.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(2,3,4-Trifluorophenyl)-2-propyne-1-ol to maximize yield and purity?

- Methodological Answer : Synthesis typically involves coupling a trifluorophenyl precursor with propargyl alcohol. For example, analogous routes use trifluoroacetaldehyde and propargyl alcohol under controlled temperatures (20–50°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions . Catalysts like Cu(I) or Pd(0) can enhance regioselectivity in Sonogashira-type couplings. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Use F NMR to confirm fluorine substitution patterns on the phenyl ring (δ range: -110 to -160 ppm for trifluorophenyl groups). H NMR identifies the propargyl alcohol protons (δ ~4.3 ppm for -CHOH and δ ~2.5 ppm for the alkyne proton).

- IR : Detect O-H stretching (~3300 cm) and alkyne C≡C stretching (~2100 cm).

- X-ray crystallography : Resolve stereoelectronic effects and hydrogen-bonding networks (e.g., hydroxyl interactions) .

Q. What strategies mitigate side reactions during functionalization of the propargyl alcohol moiety?

- Methodological Answer : Protect the hydroxyl group (e.g., using TMSCl or acetyl chloride) before performing alkyne modifications. For oxidation to ketones, use Jones reagent (CrO/HSO) under ice-cold conditions to avoid overoxidation. For reductions, employ Lindlar catalyst (H/quinoline) to selectively hydrogenate the alkyne to cis-alkene .

Advanced Research Questions

Q. How do electronic effects of the 2,3,4-trifluorophenyl group influence the compound’s reactivity in click chemistry?

- Methodological Answer : The electron-withdrawing trifluorophenyl group enhances alkyne electrophilicity, accelerating copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict regioselectivity. Experimental validation: React with benzyl azide under Cu(I) catalysis, monitor kinetics via UV-Vis (triazole formation at ~260 nm), and compare with computational data .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or MAPK) and ATP concentrations near .

- CYP450 interactions : Perform liver microsome assays with LC-MS/MS to quantify metabolite formation.

- Docking studies : Use AutoDock Vina to model interactions between the trifluorophenyl group and hydrophobic enzyme pockets. Correlate with IC values from dose-response curves .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Conduct controlled stability studies:

Prepare solutions in HCl (pH 1–3) and incubate at 37°C.

Monitor degradation via UPLC-MS at 0, 12, 24, and 48 hours.

Identify degradation products (e.g., ketones via oxidation or ring-opened intermediates).

Compare results with Arrhenius modeling to predict shelf-life. Use O-labeling to trace oxygen incorporation during hydrolysis .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.

- MD simulations : Run GROMACS with lipid bilayer models to assess membrane penetration.

- Metabolite prediction : Employ GLORYx to map phase I/II metabolic pathways, focusing on hydroxylation and glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.